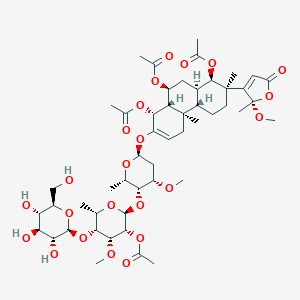![molecular formula C20H14F4N2O2 B236282 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmacological tool.
Wirkmechanismus
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide inhibits PKD by binding to its catalytic domain, preventing its activation and subsequent downstream signaling. This inhibition has been shown to have anti-proliferative effects in cancer cells and to improve cardiac function in animal models of heart disease.
Biochemical and Physiological Effects
In addition to its effects on PKD, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is its selectivity for PKD, which allows for the specific targeting of this protein in experiments. However, one limitation is that 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has a relatively low potency, which can make it difficult to achieve complete inhibition of PKD activity. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One area of interest is the development of more potent analogs of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide that can achieve greater inhibition of PKD activity. Additionally, further studies are needed to fully understand the effects of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide on other kinases and cellular processes. Finally, the potential therapeutic applications of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide in disease treatment should be explored further.
Synthesemethoden
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(pyridin-4-ylmethyl)aniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been used in scientific research as a pharmacological tool to study the function of certain proteins and their role in disease. Specifically, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to selectively inhibit the activity of protein kinase D (PKD), a protein that has been implicated in a variety of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
Produktname |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
|---|---|
Molekularformel |
C20H14F4N2O2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H14F4N2O2/c1-28-19-17(23)15(21)14(16(22)18(19)24)20(27)26-13-4-2-11(3-5-13)10-12-6-8-25-9-7-12/h2-9H,10H2,1H3,(H,26,27) |
InChI-Schlüssel |
KIXHXDMZZPAYFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)








